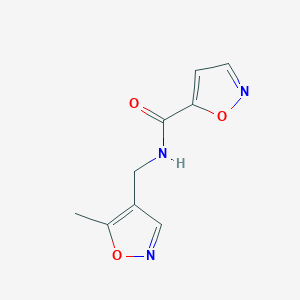
Tert-butyl 2-amino-4-(difluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-4-(difluoromethoxy)benzoate, also known as DB-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DB-1 is a derivative of benzoic acid and has a molecular formula of C11H14F2NO3.
Scientific Research Applications
Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-4-(difluoromethoxy)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the replication of certain viruses, including hepatitis C virus.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models. In addition, Tert-butyl 2-amino-4-(difluoromethoxy)benzoate has been found to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 2-amino-4-(difluoromethoxy)benzoate in lab experiments is its versatility. It has been shown to have a wide range of biological activities, making it useful for studying a variety of physiological processes. However, one limitation of using Tert-butyl 2-amino-4-(difluoromethoxy)benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research involving Tert-butyl 2-amino-4-(difluoromethoxy)benzoate. One area of interest is its potential as a drug delivery system. Researchers are also exploring its potential as a treatment for various diseases, including cancer and viral infections. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of Tert-butyl 2-amino-4-(difluoromethoxy)benzoate involves a multi-step process that begins with the reaction of 4-hydroxybenzoic acid with tert-butyl bromoacetate to form tert-butyl 4-hydroxybenzoate. This intermediate is then reacted with sodium hydride and 2,2-difluoroethanol to form tert-butyl 2-(2,2-difluoroethoxy)benzoate. Finally, the product is treated with ammonia to form Tert-butyl 2-amino-4-(difluoromethoxy)benzoate.
properties
IUPAC Name |
tert-butyl 2-amino-4-(difluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c1-12(2,3)18-10(16)8-5-4-7(6-9(8)15)17-11(13)14/h4-6,11H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZWNHAAOUPFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)OC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461045.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2461047.png)

![N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461051.png)
![3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2461052.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B2461057.png)
![Ethyl 2-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2461058.png)
